

# An In-depth Technical Guide to the Hydrophilic Properties of Bis-PEG4-acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bis-PEG4-acid*

Cat. No.: *B1667461*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hydrophilic properties of **Bis-PEG4-acid**, a bifunctional crosslinker widely utilized in bioconjugation, drug delivery, and proteomics. Its intrinsic hydrophilicity, conferred by the polyethylene glycol (PEG) backbone, is a critical attribute for enhancing the solubility and bioavailability of conjugated molecules.

## Core Hydrophilic Characteristics

**Bis-PEG4-acid**, also known as 4,7,10,13-Tetraoxahexadecane-1,16-dioic acid, is characterized by a central chain of four repeating ethylene glycol units flanked by two terminal carboxylic acid groups.<sup>[1][2]</sup> This structure is fundamental to its hydrophilic nature. The repeating ether linkages of the PEG chain readily form hydrogen bonds with water molecules, leading to high aqueous solubility.<sup>[3]</sup> The terminal carboxylic acids provide reactive handles for conjugation to amine-containing molecules while also contributing to the overall polarity of the compound.

## Quantitative Hydrophilic Properties

The hydrophilicity of a compound can be quantitatively assessed through several key parameters. The following table summarizes the available data for **Bis-PEG4-acid**.

Property	Value	Source
Molecular Weight	294.30 g/mol	[1][4]
Molecular Formula	C <sub>12</sub> H <sub>22</sub> O <sub>8</sub>	
Calculated logP	-1.4	
Solubility	Soluble in Water, DMSO, DCM, DMF, Ethanol	
DMSO: 300 mg/mL (1019.37 mM)		
Ethanol: 100 mg/mL (339.79 mM)		

Note: While specific quantitative water solubility data is not readily available in the literature, the highly negative logP value and qualitative descriptions from multiple sources confirm its excellent solubility in aqueous media.

## Experimental Protocols

### Determination of Octanol-Water Partition Coefficient (logP)

The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octanol and water. The logarithm of this ratio is the logP value, a key indicator of hydrophilicity/lipophilicity. A negative logP, as seen with **Bis-PEG4-acid**, indicates a higher affinity for the aqueous phase, signifying hydrophilicity.

Methodology: Shake-Flask Method

The "gold standard" for experimental logP determination is the shake-flask method.

- Preparation of Phases: Prepare water saturated with 1-octanol and 1-octanol saturated with water to ensure mutual saturation of the two phases.

- **Dissolution:** Dissolve a precisely weighed amount of **Bis-PEG4-acid** in the water-saturated octanol or octanol-saturated water.
- **Partitioning:** Add an equal volume of the other phase to a flask or vial. The mixture is then agitated (e.g., using a shaker) for a sufficient time to allow for equilibrium to be reached (typically several hours).
- **Phase Separation:** The mixture is allowed to stand undisturbed until a clear separation of the octanol and water layers is observed. Centrifugation can be used to expedite this process.
- **Quantification:** Carefully sample an aliquot from each phase. The concentration of **Bis-PEG4-acid** in each layer is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The logP is calculated using the following formula:  $\log P = \log_{10} \left( \frac{[\text{Concentration in Octanol}]}{[\text{Concentration in Water}]}\right)$

## Determination of Aqueous Solubility

The flask method is a standard procedure for determining the water solubility of a compound.

Methodology: Flask Method

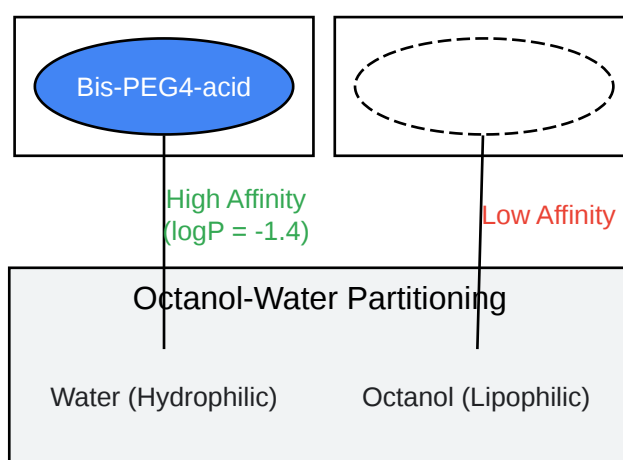
- **Sample Preparation:** Add an excess amount of **Bis-PEG4-acid** to a known volume of purified water in a flask.
- **Equilibration:** The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- **Phase Separation:** The suspension is then allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Quantification:** A sample of the clear supernatant is carefully removed and diluted as necessary. The concentration of dissolved **Bis-PEG4-acid** is then quantified using a validated analytical method, such as HPLC.

- Result: The water solubility is expressed as mass per unit volume (e.g., mg/mL) or in molarity at the specified temperature.

## Visualizations

### Conceptual Illustration of logP

The following diagram illustrates the principle of the octanol-water partition coefficient (logP) and how it relates to the hydrophilic nature of **Bis-PEG4-acid**.

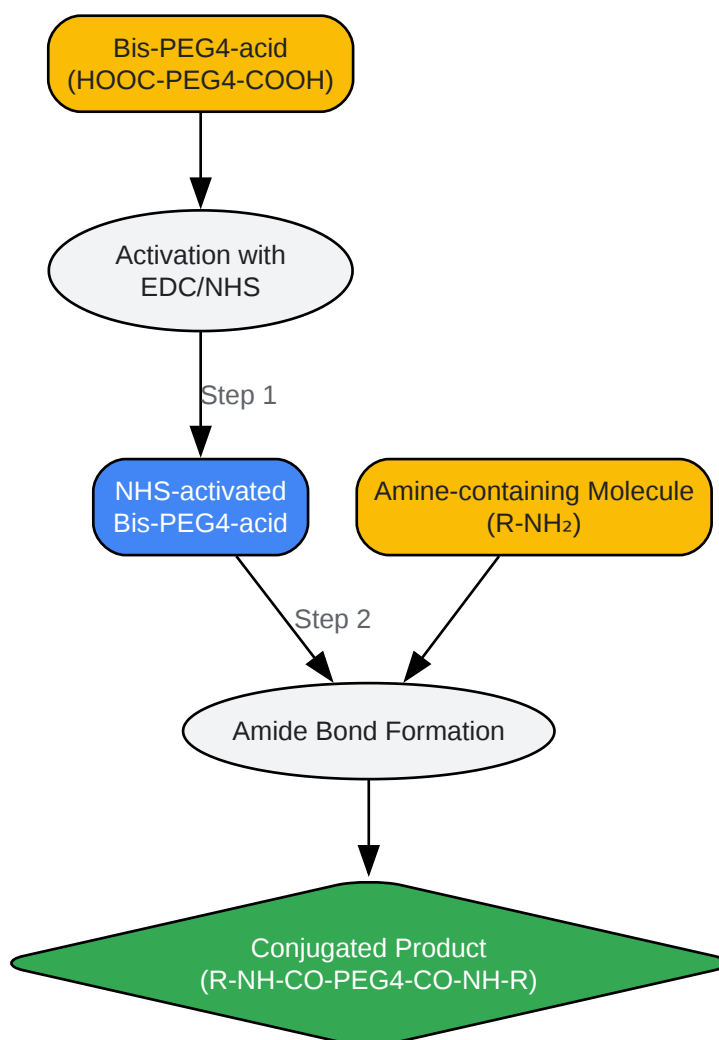


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Caption: Partitioning of **Bis-PEG4-acid** in an octanol-water system.

## Experimental Workflow: Amide Bond Formation

**Bis-PEG4-acid** is a homobifunctional crosslinker, meaning it has two identical reactive groups. The terminal carboxylic acids can be activated to react with primary amines to form stable amide bonds. This is a fundamental reaction in bioconjugation for linking proteins, peptides, or other molecules.



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Caption: Reaction workflow for conjugating an amine-containing molecule using **Bis-PEG4-acid**.

## Applications in Drug Development

The hydrophilic properties of **Bis-PEG4-acid** are paramount in its applications within drug development and research. As a linker, it is used in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). In these contexts, the PEG spacer enhances the aqueous solubility of often hydrophobic drug payloads or protein ligands, improving their pharmacokinetic profiles and preventing aggregation. The flexibility and defined length of the PEG chain also provide spatial separation between the conjugated entities, minimizing steric hindrance and preserving their biological activity.

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## References

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Hydrophilic Properties of Bis-PEG4-acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667461#hydrophilic-properties-of-bis-peg4-acid]

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